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Compound of Interest

Methyl 3-(cyclopropylmethoxy)-4-
Compound Name:

hydroxybenzoate
CAS No.: 848574-60-7
Cat. No.: B592596

Get Quote

\ J

Compound: Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Application: Key Starting
Material (KSM) for Roflumilast (COPD Therapeutic)

Executive Summary

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) serves as the
regiochemical scaffold for the "left-wing" moiety of Roflumilast. Its structural integrity is
paramount because it establishes the 3-alkoxy regiochemistry early in the synthesis. Any error
in the positional isomerism at this stage (e.g., alkylation at the 4-position instead of the 3-
position) is difficult to correct downstream and will result in the formation of a potent impurity in
the final API.

This guide analyzes the critical quality attributes (CQAS), synthesis challenges, and analytical
protocols required to qualify this intermediate for GMP manufacturing.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
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Parameter Specification

) Methyl 3-(cyclopropylmethoxy)-4-
Chemical Name

hydroxybenzoate
CAS Number 848574-60-7
Molecular Formula C12H1404
Molecular Weight 222.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 78°C — 82°C (Typical)
N Soluble in Methanol, Ethyl Acetate, DMSO;
Solubility ]
Insoluble in Water
Contains a free phenolic hydroxyl at C4 (para to
Structural Feature ester) and a cyclopropylmethoxy ether at C3

(meta to ester).[1][2]

Synthesis & Process Chemistry

The synthesis of CAS 848574-60-7 is a classic exercise in regioselective alkylation. The
starting material, Methyl 3,4-dihydroxybenzoate, contains two nucleophilic hydroxyl groups.
The 4-OH is typically more acidic (pKa ~8.5) than the 3-OH (pKa ~9.5) due to the para-
electron-withdrawing ester group.

However, the target molecule requires alkylation exclusively at the 3-position.

The Regioselectivity Challenge

Process chemists often face a "statistical vs. thermodynamic" battle here. Direct alkylation with
cyclopropylmethyl bromide using a simple base (e.g., K2COs) often yields a mixture:

o Target (3-O-alkyl): Desired product.
e Impurity A (4-O-alkyl): Regioisomer (Thermodynamically favored in some conditions).

e Impurity B (3,4-bis-alkyl): Over-alkylated product.
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Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of this synthesis and the origin of
critical impurities.
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Figure 1: Reaction pathway showing the competition between the desired 3-O-alkylation and
the 4-O-alkylation impurity.

Process Control Strategy

To maximize the yield of CAS 848574-60-7 and suppress the 4-isomer:

o Base Selection: Weaker bases (e.g., KHCOs) or specific solvent systems (e.g., Acetone vs.
DMF) can influence the deprotonation equilibrium favoring the 3-position via intramolecular
hydrogen bonding stabilization.

» Stoichiometry: Strict control of the alkyl halide (0.95 - 1.05 eq) is required to prevent the
formation of the bis-alkylated Impurity B.

 Purification: Recrystallization is mandatory. The 3-isomer and 4-isomer often have distinct
crystal habits and solubility profiles in alcoholic solvents (Methanol/Isopropanol).

Characterization & Analytical Protocols
Nuclear Magnetic Resonance (NMR)
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Distinguishing the 3-isomer (Target) from the 4-isomer (Impurity A) is the most critical
characterization step.

e 1H NMR (DMSO-ds, 400 MHz):
o Cyclopropyl Ring: Multiplets at
0.35 (2H) and 0.55 (2H).
o Ether Linkage (-OCHz2-): Doublet at
3.85 ppm.
o Aromatic Region (Diagnostic):

» Target (3-sub, 4-OH): The proton at C2 (ortho to ester and alkoxy) appears as a doublet
(~2.0 Hz) around

7.4-7.5 ppm. The C5 proton (ortho to OH) appears as a doublet (~8.5 Hz) around
6.9 ppm.

= Impurity A (4-sub, 3-OH): The coupling patterns shift due to the change in electronic
environment. The NOE (Nuclear Overhauser Effect) between the -OCHz- group and the
aromatic protons is the definitive confirmation. In the target, NOE is observed between -
OCH:- and H-2.

HPLC Method for Impurity Profiling

A self-validating HPLC method must separate the regioisomer.

Protocol:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 30% B to 80% B over 20 minutes.
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o Detection: UV at 254 nm.
e Retention Time Logic:
o Polarity: The free phenol (Target) is more polar than the bis-alkylated impurity.

o Regioisomers: The 4-OH and 3-OH isomers often elute close together. Method
development must demonstrate a resolution factor (

) > 1.5 between Target and Impurity A.
Role in Roflumilast Synthesis
Understanding the downstream utility ensures the "Why" of the specification is clear.
o Step 1 (Current): Synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.

o Step 2 (Difluoromethylation): The free 4-OH is reacted with Chlorodifluoromethane (Freon
22) or a non-ODS equivalent to form the difluoromethoxy ether.

o Criticality: If the starting material contains the 4-cyclopropyl isomer (Impurity A), this step
will produce the "Reverse Roflumilast” impurity, which is extremely difficult to separate
from the final API.

o Step 3: Hydrolysis and Amide Coupling to form Roflumilast.
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Figure 2: The critical position of CAS 848574-60-7 in the Roflumilast manufacturing chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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